
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isobutyl group, a thiophene ring, and an acetonitrile group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallic compounds, and strong bases or acids are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, aldehydes, and alcohols.
Substitution: Various substituted pyrazole and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
- 2-(1-isobutyl-3-(furan-3-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings like furan or pyridine
Eigenschaften
Molekularformel |
C13H15N3S |
|---|---|
Molekulargewicht |
245.35 g/mol |
IUPAC-Name |
2-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3S/c1-10(2)8-16-12(3-5-14)7-13(15-16)11-4-6-17-9-11/h4,6-7,9-10H,3,8H2,1-2H3 |
InChI-Schlüssel |
RXHZDDDMUYVAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


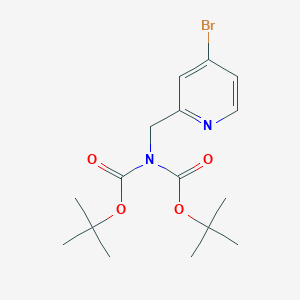
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
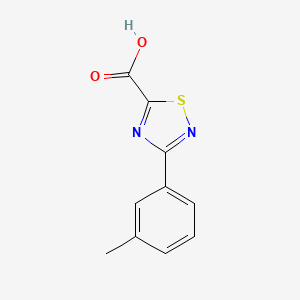
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
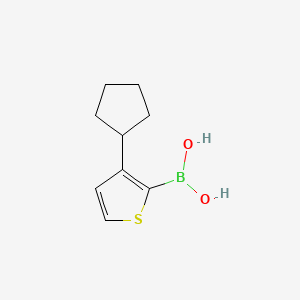
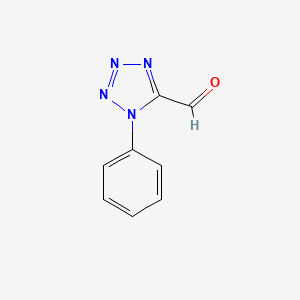
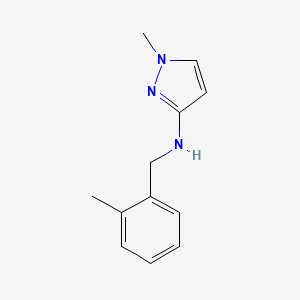
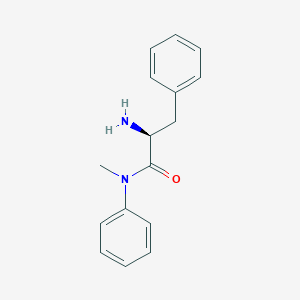
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

